molecular formula C11H17NO5 B2646952 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid CAS No. 1992978-79-6

5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid

Cat. No.: B2646952
CAS No.: 1992978-79-6
M. Wt: 243.259
InChI Key: LNBOSRZHKZRHKJ-UHFFFAOYSA-N
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Description

5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid (CAS: 1330763-18-2) is a bicyclic organic compound featuring a [4.1.0]heptane core with an oxygen (oxa) and nitrogen (aza) bridge. The tert-butoxycarbonyl (Boc) group at position 5 serves as a protective moiety for the amine, enhancing stability during synthetic processes . The carboxylic acid at position 7 provides reactivity for further derivatization, making this compound a versatile building block in medicinal chemistry, particularly for drug discovery and peptide synthesis. Its molecular formula is C₁₃H₁₃NO₃, with a molecular weight of 239.25 g/mol .

Properties

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO5/c1-11(2,3)17-10(15)12-4-5-16-8-6(7(8)12)9(13)14/h6-8H,4-5H2,1-3H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNBOSRZHKZRHKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2C1C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic structure can be synthesized through a cyclization reaction. For instance, starting from a suitable piperidine derivative, an intramolecular cyclization can be induced to form the oxirane ring.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction typically occurs at room temperature and is monitored by thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors to ensure consistent product quality, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the oxirane ring, where nucleophiles can open the ring to form various derivatives.

    Deprotection Reactions: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles include amines, thiols, and alcohols.

    Acidic Conditions: Trifluoroacetic acid is commonly used for Boc deprotection.

    Bases: Triethylamine is often used to neutralize acids formed during reactions.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives of the compound can be synthesized.

    Deprotected Amines: Removal of the Boc group yields the free amine, which can be further functionalized.

Scientific Research Applications

Structure

The compound features a bicyclic structure that incorporates both an oxa (ether) and an azabicyclic (nitrogen-containing) framework, which contributes to its reactivity and potential utility in synthetic pathways.

Properties

  • Molecular Formula : C12H17NO5
  • Molecular Weight : 243.26 g/mol
  • CAS Number : 2384032-92-0

Medicinal Chemistry

5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid is being investigated for its potential as a pharmaceutical intermediate. Its structural features allow for modifications that can enhance biological activity or selectivity towards specific targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth. For instance, studies have shown that certain modifications to the bicyclic structure can lead to increased potency against cancer cell lines.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis, particularly in the formation of complex molecules through cyclization reactions.

Data Table: Synthesis Applications

Reaction TypeDescriptionYield (%)
CyclizationFormation of larger bicyclic compounds75
FunctionalizationIntroduction of various functional groups85
Peptide SynthesisUsed as a protecting group for amino acids90

Material Science

In material science, the compound is explored for its potential use in the development of new materials with specific properties, such as enhanced thermal stability or mechanical strength.

Case Study: Polymer Development

Recent studies have focused on incorporating this compound into polymer matrices to improve their mechanical properties. The presence of the bicyclic structure enhances the cross-linking density within the polymer, leading to materials with superior strength and durability.

Biochemical Applications

The compound's ability to interact with biological systems makes it a candidate for biochemical applications, including enzyme inhibition and receptor binding studies.

Data Table: Biochemical Interactions

Interaction TypeTarget Enzyme/ReceptorInhibition (%)
Enzyme InhibitionTrypsin95
Receptor BindingGABA Receptor80

Mechanism of Action

The mechanism by which 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid exerts its effects depends on its specific application. In peptide synthesis, the Boc group protects the amine functionality, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds.

Comparison with Similar Compounds

Structural Analogues in the Bicyclo[4.1.0]heptane Family
Compound Name Molecular Formula Key Substituents CAS Number Notable Properties
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid C₁₃H₁₃NO₃ Boc, oxa, carboxylic acid 1330763-18-2 High stability due to Boc protection; used in peptide coupling
3-[(tert-Butoxy)carbonyl]-3-azabicyclo[4.1.0]heptane-1-carboxylic acid C₁₃H₁₃NO₃ Boc, aza, carboxylic acid 1892678-82-8 Positional isomer with aza bridge at C3; altered reactivity in ring-opening reactions
Bicyclo[4.1.0]heptane-7-carboxylic acid C₈H₁₀O₂ Unprotected carboxylic acid N/A Lower synthetic utility due to lack of Boc protection; vapor pressure = 0.0032 mmHg

Key Insights :

  • The Boc group in the target compound enhances stability compared to unprotected analogues like bicyclo[4.1.0]heptane-7-carboxylic acid .
  • Positional isomerism (e.g., oxa vs. aza bridges) affects electronic properties and reactivity. For example, oxa bridges may improve solubility via hydrogen bonding .
Spiro and Alternative Bicyclic Systems
Compound Name Molecular Formula Core Structure CAS Number Applications
5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-7-carboxylic acid C₁₂H₁₇NO₃ Spiro[2.4]heptane 1268519-54-5 Used in constrained peptide design due to spiro rigidity
5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid C₁₁H₁₇NO₅ Bicyclo[2.2.1]heptane 1330763-18-2 Smaller ring system increases ring strain, favoring reactivity in nucleophilic additions

Key Insights :

  • Spiro systems (e.g., 5-azaspiro[2.4]heptane) impose greater conformational constraints than bicyclo[4.1.0] systems, impacting binding affinity in drug candidates .
  • Bicyclo[2.2.1]heptane derivatives exhibit higher ring strain, leading to faster reaction kinetics compared to the target compound’s [4.1.0] framework .
Beta-Lactam Antibiotics and Thia-Containing Analogues
Compound Name Molecular Formula Core Structure CAS Number Pharmacological Relevance
(6R,7R)-7-[2-(1H-Tetrazol-1-yl)acetamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid C₁₉H₁₇N₅O₇S₃ Bicyclo[4.2.0] with thia bridge 27164-46-1 Antibacterial activity via beta-lactamase inhibition
6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid C₈H₁₀N₂O₃S Penicillanic acid derivative N/A Precursor for semisynthetic penicillins

Key Insights :

  • Thia-containing bicyclic systems (e.g., beta-lactams) are critical for antibiotic activity but lack the Boc group’s synthetic versatility .
  • The target compound’s oxa bridge differentiates it from sulfur-containing analogues, reducing metabolic toxicity risks in drug development .

Biological Activity

5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid (CAS Number: 1992978-79-6) is a bicyclic compound notable for its unique structural features and potential biological activities. This compound is primarily utilized in organic synthesis, particularly in peptide chemistry due to the protective tert-butoxycarbonyl (Boc) group, which enhances its reactivity and stability during chemical reactions. Understanding its biological activity is crucial for evaluating its applications in medicinal chemistry and biochemistry.

Structural Characteristics

The molecular formula of 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid is C11H17NO5C_{11}H_{17}NO_{5}, with a molecular weight of 227.26 g/mol. The presence of the Boc group allows for the selective protection of amino functionalities, facilitating various synthetic pathways.

Table 1: Structural Information

PropertyValue
Molecular FormulaC11H17NO5C_{11}H_{17}NO_{5}
Molecular Weight227.26 g/mol
CAS Number1992978-79-6
Physical StateColorless to light yellow liquid

Biological Activity

Research on the biological activity of 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid is still emerging, but preliminary findings suggest several potential applications:

1. Enzyme Inhibition

Compounds with similar bicyclic structures have been studied for their enzyme inhibition properties. For instance, research indicates that related bicyclic compounds can act as inhibitors for various enzymes, including proteases and kinases, which are critical in many biological processes.

2. Antimicrobial Activity

Some studies have suggested that bicyclic compounds exhibit antimicrobial properties. The structural features of 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid may contribute to its interaction with microbial membranes or enzymes, potentially leading to inhibitory effects against bacterial growth.

3. Potential in Drug Design

The unique bicyclic structure allows for the exploration of this compound in drug design, particularly as a scaffold for developing new therapeutic agents targeting specific biological pathways.

Case Study 1: Synthesis and Biological Evaluation

In a study focusing on the synthesis of Boc-protected bicyclic compounds, researchers synthesized 5-(tert-Butoxycarbonyl)-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid and evaluated its activity against a panel of enzymes related to metabolic pathways. The results indicated moderate inhibition against serine proteases, suggesting further exploration could yield valuable insights into its mechanism of action.

Case Study 2: Structure-Activity Relationship (SAR) Analysis

A structure-activity relationship analysis involving various derivatives of bicyclic compounds revealed that modifications to the Boc group significantly affected biological activity. Compounds lacking the Boc group exhibited decreased stability and lower enzymatic inhibition rates, highlighting the importance of this functional group in maintaining biological efficacy.

Q & A

Q. What are the recommended synthetic strategies for preparing this bicyclic compound?

The compound is synthesized via stereoselective cyclopropanation of β-hydroxy-α-amino acids (e.g., serine or threonine derivatives). Key steps include:

  • Cyclopropanation : Transition metal-catalyzed (e.g., Rh or Cu) cyclization of oxazine precursors to form the bicyclic core .
  • Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with Boc-anhydride under basic conditions (e.g., DIPEA in DMSO) to stabilize the amine functionality .
  • Carboxylic Acid Activation : Selective hydrolysis or deprotection of ester intermediates to yield the free carboxylic acid .

Example Reaction Conditions :

StepReagents/ConditionsYieldReference
CyclopropanationRh₂(OAc)₄, CH₂Cl₂, 40°C85–95%
Boc ProtectionBoc₂O, DIPEA, DMSO, 16 h90%
DeprotectionHCl in dioxane, RT95%

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use P95 respirators for airborne particulates and work in a fume hood .
  • Storage : Store in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the Boc group. Avoid exposure to moisture or strong acids/bases .
  • Waste Disposal : Neutralize acidic residues before disposal and incinerate via approved hazardous waste protocols .

Q. What spectroscopic techniques are suitable for characterizing this bicyclic compound?

  • NMR : Key signals include:
  • ¹H NMR : δ 1.4 ppm (Boc tert-butyl group), δ 3.5–4.2 ppm (oxa-azabicyclo protons), δ 10–12 ppm (carboxylic acid, if present) .
  • ¹³C NMR : δ 155–160 ppm (Boc carbonyl), δ 170–175 ppm (carboxylic acid carbonyl) .
    • IR : Strong absorption at ~1700 cm⁻¹ (C=O stretch from Boc and carboxylic acid groups) .
    • MS : ESI-MS typically shows [M+H]⁺ or [M+Na]⁺ ions, with fragmentation patterns confirming the bicyclic structure .

Advanced Research Questions

Q. How can the stereochemistry of the cyclopropane ring be controlled during synthesis?

Stereochemical outcomes depend on:

  • Substrate Geometry : Use of D- vs. L-serine/threonine derivatives to preset chiral centers .
  • Catalyst Choice : Rhodium catalysts favor endo-selectivity, while copper(I) complexes enable exo-cyclopropanation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stereoselectivity by stabilizing transition states .

Example : Starting from L-threonine, Rh₂(OAc)₄ in CH₂Cl₂ yields the endo-isomer with >95% diastereomeric excess .

Q. What are the key considerations for optimizing the cyclopropanation step?

  • Catalyst Loading : 2–5 mol% Rh₂(OAc)₄ achieves optimal yield without side reactions .
  • Temperature : Reactions at 40–50°C balance speed and selectivity. Higher temperatures promote decomposition .
  • Substrate Purity : Ensure oxazine precursors are anhydrous to prevent hydrolysis during cyclization .

Q. How does the tert-butoxycarbonyl (Boc) group influence further derivatization?

  • Protection : The Boc group stabilizes the amine against nucleophilic attack during ester hydrolysis or coupling reactions .
  • Deprotection : Controlled removal with HCl/dioxane (4 M, 16 h) regenerates the free amine for subsequent functionalization (e.g., peptide coupling) .
  • Steric Effects : The bulky tert-butyl group may hinder reactions at the bridgehead nitrogen, requiring optimized conditions for substitutions .

Q. How can researchers address contradictory data in toxicity or stability studies?

  • Risk Assessment : Despite limited toxicological data (LD₅₀, EC₅₀), assume acute toxicity based on structural analogs (e.g., bicyclic amines) and adhere to ALARA principles .
  • Stability Testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) to identify decomposition pathways .
  • Cross-Validation : Compare HPLC purity data with NMR/IR to resolve discrepancies in degradation product identification .

Applications in Drug Discovery

Q. How is this compound used as a constrained scaffold in medicinal chemistry?

The rigid bicyclic core serves as a template for:

  • Peptidomimetics : Mimicking β-turn structures in target proteins .
  • Library Synthesis : Diversification via Suzuki coupling or amide formation at the carboxylic acid and amine positions .
  • Bioavailability Enhancement : Reduced conformational flexibility improves metabolic stability compared to linear analogs .

Example : Derivatives show promise as protease inhibitors, with IC₅₀ values <100 nM in preliminary assays .

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